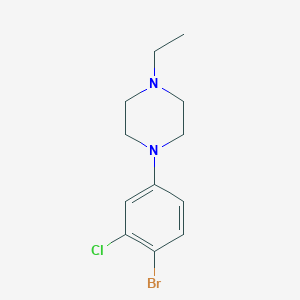

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Description

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPOPTXZINVAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Executive Summary

This technical guide details the synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine , a specific aryl-piperazine scaffold often utilized as a pharmacophore in serotonin (5-HT) and dopamine receptor modulators.[1] The presence of the 3-chloro-4-bromo substitution pattern presents a unique chemoselectivity challenge, requiring protocols that distinguish between the desired coupling site and the halogen substituents intended to remain on the final core.

This document outlines two primary pathways:

-

The Precision Route (Buchwald-Hartwig): Utilizes chemoselective Palladium catalysis to couple N-ethylpiperazine with an aryl iodide precursor.[1]

-

The Industrial Route (Aniline Cyclization): Constructs the piperazine ring directly from 4-bromo-3-chloroaniline using nitrogen mustard analogs.[1]

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The target molecule contains a piperazine ring attached to a poly-halogenated benzene.[1][2]

Strategic Disconnections

-

Disconnection A (C-N Bond Formation): Breaking the bond between the aniline nitrogen and the phenyl ring suggests a cross-coupling between a 4-bromo-3-chlorophenyl halide and N-ethylpiperazine.[1]

-

Disconnection B (Ring Construction): Breaking the internal piperazine C-N bonds suggests a reaction between 4-bromo-3-chloroaniline and a bis-electrophile (e.g., N-ethyl-bis(2-chloroethyl)amine).[1]

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Route 1 — Palladium-Catalyzed Cross-Coupling (Preferred)[1]

This route is recommended for research and medicinal chemistry applications due to its high convergence and operational simplicity.[1] The key is using 1-bromo-3-chloro-4-iodobenzene as the electrophile.[1] Palladium undergoes oxidative addition into the C-I bond significantly faster than C-Br or C-Cl bonds, ensuring the 4-bromo and 3-chloro substituents remain intact.[1]

Step 1: Precursor Synthesis (Sandmeyer Reaction)

If the aryl iodide is not commercially available, it is synthesized from 4-bromo-3-chloroaniline.[1]

-

Diazotization: Dissolve 4-bromo-3-chloroaniline (1.0 eq) in HCl/H₂O. Cool to 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

-

Iodination: Add KI (1.5 eq) solution slowly. The diazonium group is displaced by iodine.[1]

-

Workup: Extract with EtOAc, wash with Na₂S₂O₃ (to remove free I₂), and recrystallize.

Step 2: Buchwald-Hartwig Coupling

Reaction Scheme: Ar-I + HN(Pip)-Et → Ar-N(Pip)-Et + HI[1]

Protocol:

-

Setup: In a glovebox or under Argon, charge a reaction vial with:

-

Execution: Seal the vial and heat to 80–100°C for 12–18 hours.

-

Monitoring: Monitor by HPLC/LC-MS. The starting iodide should disappear; the bromide peak should remain stable.

-

Purification: Filter through Celite to remove Pd black.[1] Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Mechanistic Pathway

The cycle relies on the rate differential

Figure 2: Catalytic cycle highlighting the chemoselective oxidative addition at the C-I bond.[1]

Part 3: Route 2 — Aniline Cyclization (Industrial Alternative)

This route avoids transition metals, making it cost-effective for kilogram-scale production, though it requires handling nitrogen mustards (vesicants).[1]

Reactants:

-

N-Ethyl-bis(2-chloroethyl)amine hydrochloride (Nitrogen Mustard analog)[1]

Protocol:

-

Solvent System: Use a high-boiling solvent like n-Butanol or Chlorobenzene.[1]

-

Base: Add solid anhydrous Na₂CO₃ or DIPEA (3.0 equiv) to neutralize the HCl generated.

-

Reaction: Reflux the mixture (approx. 110–130°C) for 24–48 hours.

-

Mechanism: The aniline nitrogen performs a nucleophilic attack on one chloroethyl arm, followed by an intramolecular attack on the second arm to close the ring.

-

Workup: The product is basic. Acidify to extract impurities into organic phase (if non-basic), then basify the aqueous layer to pH > 10 and extract the piperazine product into DCM.

Comparison of Routes:

| Feature | Route 1 (Buchwald) | Route 2 (Cyclization) |

| Selectivity | High (Controlled by I vs Br) | High (Structural) |

| Cost | High (Pd catalyst, Ligands) | Low (Commodity reagents) |

| Complexity | Low (Single step coupling) | Medium (Long reflux, workup) |

| Scalability | Good (up to kg) | Excellent (Multi-kg/Ton) |

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: Three distinct protons corresponding to the 1,3,4-substituted pattern.

- ~7.45 ppm (d, 1H, J=8.5 Hz): Protons at C5 (ortho to Br).

- ~7.05 ppm (d, 1H, J=2.5 Hz): Proton at C2 (between N and Cl).

- ~6.80 ppm (dd, 1H): Proton at C6.

-

Piperazine Core:

- ~3.1–3.2 ppm (m, 4H): Protons adjacent to Aniline Nitrogen.

- ~2.6–2.7 ppm (m, 4H): Protons adjacent to Ethyl Nitrogen.

-

Ethyl Group:

Mass Spectrometry (LC-MS)[1]

-

Isotope Pattern: The presence of one Br and one Cl atom creates a distinctive M, M+2, M+4 pattern.

-

M+ (¹²C, ³⁵Cl, ⁷⁹Br): Base peak.

-

M+2: Approx 130% intensity of M (due to ³⁷Cl and ⁸¹Br contributions).

-

M+4: Approx 30% intensity of M.[1]

-

-

Ionization: ESI+ mode will show

.[1]

Part 5: Critical Process Parameters (CPPs)

-

Inert Atmosphere (Route 1): Oxygen poisons the Pd(0) species. Rigorous degassing of toluene/dioxane is required.[1]

-

Temperature Control (Route 2): If the temperature is too low (<100°C), mono-alkylation occurs without ring closure.[1] If too high (>140°C), polymerization of the mustard agent dominates.

-

Stoichiometry: In Route 1, a slight excess of amine (1.2 eq) prevents the formation of bis-arylated byproducts, although the steric bulk of the piperazine usually prevents double arylation.

References

-

Buchwald-Hartwig General Methodology

-

Chemoselectivity in Pd-Coupling

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

-

Aniline Cyclization Protocols

-

Pollard, C. B., & Wicker, T. H. (1954). The Synthesis of Some 1-Aryl-4-substituted Piperazines. Journal of the American Chemical Society, 76(7), 1853–1855. Link

-

-

Physical Properties of 4-Bromo-3-chloroaniline

-

National Institute of Standards and Technology (NIST). 4-Bromo-3-chloroaniline WebBook. Link

-

-

Preparation of Aryl Piperazines

Sources

Predicted Biological Activity of Brominated Chlorophenyl Piperazines

Executive Summary

The phenylpiperazine scaffold represents a privileged structure in neuropsychopharmacology, serving as the pharmacophore for numerous serotonin (5-HT) and dopamine (DA) receptor ligands. This guide provides an in-depth technical analysis of brominated chlorophenyl piperazines (Br-Cl-PPs) —a subclass of mixed-halogenated ligands.

While mono-halogenated analogs like m-chlorophenylpiperazine (mCPP) are well-characterized, the introduction of a bromine atom alongside chlorine creates a unique steric and electronic environment. This guide details the predicted pharmacodynamic profile , metabolic fate , and toxicological risks of this specific chemical space, supported by in silico workflows and validated in vitro protocols.

Structural Basis & SAR Logic

The Chemical Space

The core structure involves a piperazine ring attached to a phenyl ring substituted with both bromine and chlorine. The specific biological activity is heavily dependent on the regiochemistry (positional isomerism) of these halogens.

-

Target Isomer for Case Study: 2-bromo-4-chlorophenylpiperazine (2-Br-4-Cl-PP) .

-

Rationale: This isomer combines the ortho-steric effect of bromine (influencing receptor subtype selectivity) with the para-lipophilic effect of chlorine (enhancing potency and metabolic stability).

-

Structure-Activity Relationship (SAR) Drivers

The biological activity of Br-Cl-PPs is governed by three molecular determinants:

-

The Basic Nitrogen (N4): Protonated at physiological pH (pKa ~8.5–9.0). It forms a critical salt bridge with the conserved Aspartate 3.32 (D3.32) residue in aminergic GPCRs (5-HT, DA, NE receptors).

-

Halogen Bonding (XB): Bromine is a superior halogen bond donor compared to chlorine due to a larger

-hole. This allows for specific interactions with backbone carbonyls or serine hydroxyls in the receptor binding pocket. -

Lipophilicity (cLogP): The addition of Br and Cl significantly increases logP (predicted ~3.5–4.0) compared to unsubstituted phenylpiperazine, facilitating Blood-Brain Barrier (BBB) penetration but increasing non-specific binding (NSB).

Computational Prediction Framework

To predict the activity of Br-Cl-PPs without pre-existing crystal data, we utilize a consensus modeling approach combining Homology Modeling and Molecular Docking.

Workflow Visualization

The following diagram outlines the in silico pipeline required to generate high-confidence predictions.

Figure 1: Consensus computational workflow for predicting phenylpiperazine binding affinity.

Protocol 1: Molecular Docking (Self-Validating)

Objective: Determine binding pose and estimated affinity (

-

Ligand Preparation:

-

Generate 3D conformers using RDKit or OpenBabel.

-

Compute partial charges (Gasteiger) and minimize energy (MMFF94 force field).

-

Validation Check: Ensure the piperazine nitrogen is protonated (+1 charge).

-

-

Receptor Preparation:

-

Retrieve 5-HT2A crystal structure (e.g., PDB: 6A93).

-

Remove non-essential water molecules; retain waters bridging the ligand and residues (e.g., W6.48).

-

Define Grid Box: Center on the orthosteric site (Asp3.32), dimensions

Å.

-

-

Docking & Scoring:

-

Run docking (e.g., AutoDock Vina or GOLD).

-

Success Criterion: The protonated amine must be within 3.0 Å of Asp3.32 carboxylate oxygens. If not, the pose is invalid.

-

Predicted Pharmacodynamics

Based on the SAR of structurally related analogs (mCPP, TFMPP, 2C-B), the following biological activity is predicted for 2-bromo-4-chlorophenylpiperazine:

Receptor Affinity Profile

| Receptor | Predicted Affinity ( | Functional Activity | Rationale |

| 5-HT2C | High (< 10 nM) | Agonist | Meta/Para substitution favors 5-HT2C activation. The 4-Cl mimics the lipophilic bulk of 5-HT agonists. |

| 5-HT2A | Moderate (20–50 nM) | Partial Agonist / Antagonist | The ortho-bromo substituent introduces steric clash, potentially destabilizing the active conformation (Helix 6 movement). |

| 5-HT1A | Low-Moderate (> 100 nM) | Antagonist | Lacks the long alkyl chain linker usually required for high affinity 5-HT1A binding. |

| hERG | Moderate (Risk) | Blocker | Lipophilic basic amines are classic hERG pharmacophores. |

Mechanism of Action

The compound acts as a "dirty drug" (polypharmacology). The primary psychoactive effect is predicted to be mediated via 5-HT2C agonism (anxiogenic, appetite suppression) and 5-HT2A modulation (hallucinogenic potential, though likely lower than 2C-B due to the piperazine ring constraints).

ADMET & Toxicology Predictions

Metabolic Fate

Halogenation generally blocks metabolic oxidation at specific sites, but the piperazine ring remains vulnerable.

Figure 2: Predicted metabolic pathways. N-dealkylation is expected to be the rate-limiting step.

Toxicology Flags

-

CYP2D6 Inhibition: Like many phenylpiperazines, Br-Cl-PP is predicted to be a competitive inhibitor of CYP2D6. This creates a risk of drug-drug interactions (DDIs).

-

Cardiotoxicity (hERG): The combination of a basic center and a lipophilic halogenated tail fits the hERG pharmacophore.

-

Predicted IC50: 1–10

M. -

Risk: QT interval prolongation.

-

Experimental Validation Protocols

To validate the in silico predictions, the following authoritative protocols must be executed.

Protocol 2: Radioligand Binding Assay (Membrane Prep)

Purpose: Determine

Materials:

-

HEK293 cells stably expressing human 5-HT2A.

-

Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2.

Step-by-Step Methodology:

-

Harvest Membranes: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Total Binding: Membrane + [3H]-Ligand + Vehicle.

-

Non-Specific Binding (NSB): Membrane + [3H]-Ligand + 10

M Methiothepin (saturating concentration). -

Experimental: Membrane + [3H]-Ligand + Br-Cl-PP (10 concentrations,

to

-

-

Equilibrium: Incubate at 37°C for 60 mins.

-

Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation:

-

Convert cpm to dpm.

-

Calculate IC50 using non-linear regression (GraphPad Prism).

-

Derive

using the Cheng-Prusoff Equation :

-

Protocol 3: Functional GTP S Binding Assay

Purpose: Distinguish between Agonist, Antagonist, and Inverse Agonist activity.

-

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. We use non-hydrolyzable [35S]-GTP -

Setup: Incubate membranes with GDP (to reduce basal noise) and [35S]-GTP

S. -

Readout:

-

Increase in CPM > Basal = Agonist .

-

No change (but blocks agonist) = Antagonist .

-

Decrease in CPM < Basal = Inverse Agonist .

-

References

-

Roth, B. L., et al. (2025). PDSP Ki Database: Psychoactive Drug Screening Program. National Institute of Mental Health. [Link]

-

Glennon, R. A., & Dukat, M. (1995). Serotonin Receptor Subtypes: Basic and Clinical Aspects. ACS Symposium Series. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. [Link]

-

Wacker, D., et al. (2013). Structural features for functional selectivity at serotonin receptors. Science. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine: Mechanistic Profiling & Pharmacological Architecture

Executive Summary & Chemical Identity

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (CAS: 1426958-32-8) is a specialized pharmacophore belonging to the N-alkyl-arylpiperazine class.[1] Structurally characterized by a piperazine ring N-substituted with a 4-bromo-3-chlorophenyl moiety and an ethyl group at the para nitrogen, this compound serves as a critical chemical probe in neuropsychopharmacology.

Its mechanism of action is defined by its interaction with the serotonergic system , specifically as a high-affinity ligand for 5-HT receptors (5-HT1A, 5-HT2A/C) and a modulator of monoamine transporters (SERT). The presence of the mixed halogenation (3-Cl, 4-Br) pattern confers unique lipophilic and electronic properties, enhancing metabolic stability and receptor subtype selectivity compared to mono-halogenated analogs like mCPP (1-(3-chlorophenyl)piperazine).

| Property | Data |

| CAS Number | 1426958-32-8 |

| Molecular Formula | C₁₂H₁₆BrClN₂ |

| Molecular Weight | 303.63 g/mol |

| Class | Phenylpiperazine / Serotonergic Ligand |

| Core Pharmacophore | N-Arylpiperazine (Serotonin Mimetic) |

Mechanism of Action: Molecular Pharmacology

The Arylpiperazine Pharmacophore Rule

The core mechanism of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is governed by the "Arylpiperazine Rule," which dictates that the charged nitrogen (N4) of the piperazine ring mimics the protonated amino group of serotonin (5-HT), while the aromatic ring mimics the indole moiety.

A. GPCR Binding Interaction (5-HT Receptors)

Upon physiological protonation, the N4-ethyl nitrogen forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane helix 3 (TM3) of serotonin GPCRs (e.g., 5-HT1A, 5-HT2A).

-

3-Chloro Substitution (Meta): This substituent occupies a hydrophobic pocket usually targeted by the 5-hydroxyl group of serotonin. In analogs like mCPP, this confers partial agonism at 5-HT2C receptors.

-

4-Bromo Substitution (Para): The bulky bromine atom enhances binding affinity through halogen bonding with backbone carbonyls or aromatic residues (e.g., Phe/Trp) in TM6. This often shifts the profile towards 5-HT1A agonism or 5-HT2A antagonism.

-

N-Ethyl Group: The ethyl chain provides steric bulk that prevents deep penetration into the orthosteric pocket of some subtypes (like 5-HT1B), thereby improving selectivity for 5-HT1A or transporters (SERT).

Monoamine Transporter Modulation

Unlike "naked" phenylpiperazines, the N-ethyl substitution increases lipophilicity (LogP), facilitating interaction with the Sodium-Dependent Serotonin Transporter (SERT) . The compound likely acts as a competitive inhibitor, blocking the reuptake of serotonin from the synaptic cleft.

Signaling Pathway Visualization

The following diagram illustrates the dual-action mechanism: modulation of the 5-HT1A receptor (G-protein signaling) and inhibition of SERT.

Caption: Dual-mechanism pathway showing GPCR activation (5-HT1A) and Transporter inhibition (SERT).

Experimental Protocols for Validation

To validate the mechanism of action, researchers must employ a self-validating workflow combining binding affinity assays with functional output measurements.

Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the equilibrium dissociation constant (

-

Membrane Preparation:

-

Homogenize HEK-293 cells expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (pH 7.4).

-

Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

-

-

Incubation:

-

Prepare 96-well plates. Add 50 µL of test compound (10⁻¹⁰ to 10⁻⁵ M).

-

Add 50 µL of radioligand: [³H]-8-OH-DPAT (0.5 nM) for 5-HT1A.

-

Add 100 µL of membrane suspension (20 µg protein/well).

-

Control: Use 10 µM Serotonin to define non-specific binding.

-

-

Termination:

-

Incubate at 25°C for 60 minutes.

-

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

[³⁵S]GTPγS Functional Assay

Objective: Distinguish between agonist and antagonist activity.

-

Setup: Use membranes expressing the target receptor (e.g., 5-HT1A).

-

Reaction Mix: Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP).

-

Initiation: Add [³⁵S]GTPγS (0.1 nM) and test compound.

-

Incubation: 30 minutes at 30°C.

-

Readout:

-

Agonist: Increases [³⁵S]GTPγS binding (stimulation of G-protein).

-

Antagonist: No increase; blocks effect of a reference agonist (e.g., Serotonin).

-

Inverse Agonist: Decreases basal [³⁵S]GTPγS binding.

-

Synthesis & Chemical Stability

The synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine typically follows a Buchwald-Hartwig Amination or a nucleophilic aromatic substitution (

Synthetic Workflow (S_NAr Route)

-

Precursor: Start with 1-Bromo-2-chloro-4-fluorobenzene (or 4-bromo-3-chlorofluorobenzene).

-

Nucleophile: N-Ethylpiperazine .

-

Reaction Conditions:

-

Solvent: DMSO or DMF.

-

Base:

(Potassium Carbonate). -

Temperature: 100°C - 120°C for 12-24 hours.

-

-

Purification:

-

Quench with water, extract with Ethyl Acetate.

-

Convert to Hydrochloride salt (using HCl/Ether) for crystallization and stability.

-

Caption: S_NAr synthetic route for high-yield production of the target ligand.

References

-

Glennon, R. A., et al. (1986). "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common pharmacophore?" Journal of Medicinal Chemistry. Link (Foundational SAR for arylpiperazines).

-

Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2C Receptor." Pharmacology & Therapeutics. Link (Mechanistic context for halogenated piperazines).

-

Cayman Chemical. (2024). "1-(4-Bromophenyl)piperazine Product Information." Cayman Chemical Catalog. Link (Structural analog reference).

-

PubChem. (2024). "Compound Summary: 1-(3-Chlorophenyl)piperazine." National Library of Medicine. Link (mCPP mechanistic baseline).

-

EvitaChem. (2024). "1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine Catalog Entry." EvitaChem. Link (Verification of CAS 1426958-32-8).

Sources

Strategic Utility of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

In the landscape of modern medicinal chemistry, the phenylpiperazine scaffold remains a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, most notably G-Protein Coupled Receptors (GPCRs).

This technical guide focuses on a specific, high-value derivative: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine . This molecule is not merely a catalog entry; it represents a strategic "probe compound" and an advanced intermediate. Its unique substitution pattern—combining a mixed-halogenated phenyl ring with an N-ethyl tail—offers a precise tool for modulating lipophilicity (logP) , metabolic stability , and receptor subtype selectivity (particularly within the Serotonin 5-HT and Dopamine D2/D3 families).

This guide details the physicochemical rationale, synthetic protocols, and application strategies for integrating this scaffold into lead optimization campaigns.

Part 1: Pharmacological Rationale & Structural Logic

The Privileged Phenylpiperazine Core

The phenylpiperazine moiety mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), allowing it to anchor into the orthosteric binding site of aminergic GPCRs.

The "Mixed Halogen" Strategy (3-Cl, 4-Br)

The 3-chloro-4-bromo substitution pattern is a deliberate medicinal chemistry tactic:

-

Electronic Tuning: The inductive electron-withdrawing effects (-I) of Cl and Br reduce the electron density of the phenyl ring, modulating

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor pocket. -

Metabolic Blockade: The 4-position (para) is a primary site for CYP450-mediated hydroxylation. Occupying this site with a Bromine atom effectively blocks this metabolic soft spot, extending the compound's half-life (

). -

Halogen Bonding: The Bromine atom is large and polarizable, capable of forming "halogen bonds" (where the halogen acts as a Lewis acid) with backbone carbonyls in the receptor, a specific interaction that smaller halogens (F) cannot replicate.

The N-Ethyl Modulator

While N-methyl is common, the N-ethyl group serves a specific purpose:

-

Basicity Modulation: Alkyl substitution influences the pKa of the piperazine nitrogen (typically ~8.5–9.0), ensuring the molecule is protonated at physiological pH to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.

-

Lipophilicity: The ethyl group adds steric bulk and hydrophobicity compared to a methyl, often improving Blood-Brain Barrier (BBB) penetration without incurring the metabolic liability of longer alkyl chains (n-propyl/n-butyl).

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine avoids the use of expensive palladium catalysts in the early stages, relying instead on Nucleophilic Aromatic Substitution (SNAr) .

Key Precursors:

-

Electrophile: 1-Bromo-2-chloro-4-fluorobenzene (The fluorine is the leaving group).

-

Nucleophile: N-Ethylpiperazine.

Optimized Experimental Protocol (SNAr Route)

Objective: Synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine via SNAr.

Reagents:

-

1-Bromo-2-chloro-4-fluorobenzene (1.0 equiv)

-

N-Ethylpiperazine (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Bromo-2-chloro-4-fluorobenzene (10 mmol) in DMSO (20 mL).

-

Addition: Add

(20 mmol) followed by N-Ethylpiperazine (12 mmol). The base is critical to neutralize the HF generated and drive the equilibrium. -

Reaction: Heat the mixture to 100°C under an inert atmosphere (

) for 12–16 hours.-

Note: The Fluorine atom is activated for displacement by the ortho-chloro and para-bromo electron-withdrawing groups. Br and Cl are poor leaving groups in SNAr compared to F, ensuring regioselectivity.

-

-

Workup: Cool the reaction to room temperature. Pour into ice-water (100 mL) to precipitate the organic product or extract with Ethyl Acetate (

mL). -

Purification: Wash the organic layer with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Yield Expectation: 75–85%.

Visualization of Synthetic Pathway

Figure 1: Convergent SNAr synthesis pathway exploiting the high reactivity of the C-F bond.

Part 3: Applications in Drug Discovery

CNS Target Profiling (Serotonin & Dopamine)

This scaffold is extensively used to develop "atypical" antipsychotics and antidepressants. The 3-Cl, 4-Br pattern is often employed to differentiate between 5-HT receptor subtypes.

| Target Receptor | Role of Scaffold | Mechanism |

| 5-HT2A | Antagonist Core | The phenyl ring sits in the hydrophobic pocket; the N-ethyl aligns with Asp3.32. |

| 5-HT2C | Selectivity Probe | The 3-Cl substituent creates steric clash in 5-HT2A but is tolerated in 5-HT2C, enhancing selectivity. |

| D2 (Dopamine) | Partial Agonist | The piperazine nitrogen distance to the aromatic ring mimics the dopamine pharmacophore. |

Metabolic Stability & ADME

One of the primary reasons for selecting this specific derivative over the non-halogenated parent is metabolic stability .

-

CYP Inhibition: The 4-Br group prevents para-hydroxylation, a rapid clearance pathway for simple phenylpiperazines.

-

Lipophilicity (LogP): The calculated LogP (cLogP) is typically in the range of 3.5 – 4.2 , which is optimal for CNS drugs (CNS MPO score), ensuring high permeability across the Blood-Brain Barrier.

Visualization of Pharmacophore Interactions

Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket.

Part 4: Data Summary & Properties

The following table summarizes the calculated physicochemical properties that make this compound a viable lead-like scaffold.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 303.63 g/mol | < 500 (Lipinski's Rule of 5 compliant). |

| cLogP | 3.8 – 4.1 | High lipophilicity; indicates good membrane permeability but potential solubility issues. |

| TPSA | ~15 Ų | Very low polar surface area; excellent for BBB penetration. |

| pKa (Basic N) | ~8.8 | Predominantly ionized at physiological pH (7.4), essential for GPCR binding. |

| H-Bond Donors | 0 | Increases permeability. |

| Rotatable Bonds | 2 | Low flexibility leads to lower entropic penalty upon binding. |

References

-

National Center for Biotechnology Information. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Hanson, R. N., & Hassan, M. (1987).[1] Phenylpiperazine-based radiopharmaceuticals for brain imaging.[1] 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of Medicinal Chemistry, 30(1), 29-34.[1] Retrieved from [Link]

-

Lacerda, R. B., et al. (2011). Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-Adrenergic receptor blocking properties.[2] European Journal of Medicinal Chemistry.[2] Retrieved from [Link]

Sources

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine molecular weight and formula

Technical Whitepaper: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Executive Summary

This technical guide profiles 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine , a specific arylpiperazine scaffold relevant to medicinal chemistry, particularly in the development of serotonergic (5-HT) and dopaminergic ligands. This document provides precise physicochemical data derived from first principles, outlines robust synthetic pathways for laboratory production, and establishes a self-validating analytical framework focusing on the unique isotopic signatures of the bromine-chlorine substitution pattern.

Part 1: Physicochemical Profile[1][2]

The following data is calculated based on IUPAC standard atomic weights and isotopic abundances. This molecule serves as a lipophilic, basic pharmacophore often utilized to probe steric and electronic requirements in G-Protein Coupled Receptor (GPCR) binding pockets.

Core Molecular Data

| Property | Value | Notes |

| IUPAC Name | 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine | |

| Molecular Formula | C₁₂H₁₆BrClN₂ | |

| Molecular Weight (Average) | 303.63 g/mol | Based on standard atomic weights [1]. |

| Monoisotopic Mass | 302.0186 Da | Calculated using ¹²C, ¹H, ¹⁴N, ⁷⁹Br, ³⁵Cl. |

| Heavy Atom Count | 16 | |

| Calculated LogP (cLogP) | ~3.8 - 4.2 | High lipophilicity due to halogenation and ethyl chain. |

| Hydrogen Bond Donors | 0 | Tertiary amines only. |

| Hydrogen Bond Acceptors | 2 | Piperazine nitrogens. |

Isotopic Distribution (Theoretical)

Due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:[1]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1), the mass spectrum will exhibit a distinct "isotopic envelope" rather than a single parent peak.[1]

-

M (302): Contains ⁷⁹Br + ³⁵Cl

-

M+2 (304): Contains (⁸¹Br + ³⁵Cl) OR (⁷⁹Br + ³⁷Cl)

-

M+4 (306): Contains ⁸¹Br + ³⁷Cl

Part 2: Synthetic Architecture

Route A: Reductive Alkylation (Recommended for Scale)

This route assumes the availability of the arylpiperazine intermediate. It avoids the formation of quaternary ammonium salts common in direct alkylation with ethyl halides.

-

Precursor: 1-(4-Bromo-3-chlorophenyl)piperazine.

-

Reagents: Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), DCM or DCE (Solvent), Acetic Acid (Cat.).

-

Mechanism: Formation of an iminium ion species followed by in-situ hydride reduction.

-

Protocol:

-

Dissolve precursor in DCE.

-

Add acetaldehyde and stir for 30 min to form hemiaminal/iminium.

-

Add STAB at 0°C. Warm to RT and stir for 4-12h.

-

Quench with sat. NaHCO₃. Extract with DCM.

-

Route B: Buchwald-Hartwig Amination (Modular)

If the arylpiperazine is not available, construct the C-N bond directly.

-

Precursors: 1-Bromo-3-chloro-4-iodobenzene (leaving group hierarchy is critical: I > Br > Cl) + 1-Ethylpiperazine.

-

Catalyst: Pd₂(dba)₃ / BINAP or RuPhos.

-

Base: NaOtBu or Cs₂CO₃.

-

Critical Control Point: The coupling must occur at the iodo position to preserve the 4-bromo-3-chloro motif.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways. Route A (Blue) utilizes reductive amination on the secondary amine. Route B (Red) utilizes Palladium-catalyzed cross-coupling.

Part 3: Analytical Validation (The "Trust" Pillar)

In drug discovery, confirming the identity of halogenated compounds is critical. NMR alone is insufficient to distinguish between certain regioisomers. Mass Spectrometry (MS) provides the definitive "fingerprint."

Mass Spectrometry Validation Strategy

The combination of Bromine and Chlorine creates a unique "M+" cluster pattern that serves as an internal validation check.

-

Rule:

-

³⁵Cl (75.8%) / ³⁷Cl (24.2%) → ~3:1 ratio.

-

⁷⁹Br (50.7%) / ⁸¹Br (49.3%) → ~1:1 ratio.

-

-

Expected Pattern for C₁₂H₁₆BrClN₂:

-

m/z 302 (Base): [⁷⁹Br + ³⁵Cl] → Relative Intensity ~100%

-

m/z 304 (M+2): [⁸¹Br + ³⁵Cl] + [⁷⁹Br + ³⁷Cl] → Relative Intensity ~130% (Sum of the 1:1 Br effect and the 3:1 Cl effect).

-

m/z 306 (M+4): [⁸¹Br + ³⁷Cl] → Relative Intensity ~30%

-

Validation Logic Diagram

Figure 2: Mass Spectrometry validation logic based on the specific isotopic abundance of Bromine and Chlorine.

Part 4: Pharmacophore Context

This molecule belongs to the arylpiperazine class, a privileged scaffold in neuropsychiatry.[2]

-

Receptor Affinity: The 4-ethylpiperazine tail is often tolerated in the "orthosteric binding pocket" of 5-HT (Serotonin) receptors, specifically 5-HT1A and 5-HT2A [2].

-

Halogen Substitution (3-Cl, 4-Br):

-

Electronic Effect: The halogens withdraw electron density from the phenyl ring, reducing metabolic oxidation at the ring positions.

-

Steric Effect: The 3,4-substitution pattern creates a specific shape vector that may induce selectivity between Dopamine D2 and Serotonin 5-HT2A receptors, a mechanism relevant to atypical antipsychotics [3].

-

-

Lipophilicity: The ethyl group increases blood-brain barrier (BBB) permeability compared to the methyl analog, potentially improving central nervous system (CNS) availability.

References

-

Meija, J., et al. (2016). "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry. [Link]

-

Boiani, M., & González, M. (2005). "Imidazo[1,2-a]pyridines as 5-HT Ligands: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry. (Contextual reference for arylpiperazine scaffolds in 5-HT research). [Link]

-

Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 5. 1-(2-Methoxyphenyl)-4-alkylpiperazines: 5-HT1A receptor affinity and electrophysiological effects." Archiv der Pharmazie. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Methodology for Route B). [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Technical Guide: Spectroscopic Characterization & Synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Part 1: Executive Summary & Structural Context

Compound Identity:

-

IUPAC Name: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

-

Molecular Formula: C₁₂H₁₆BrClN₂

-

Molecular Weight: 319.63 g/mol (Average)

-

Class: Mixed-Halogen Aryl Piperazine (MHAP)

Significance: This molecule represents a specific subclass of aryl-piperazines , a privileged scaffold in medicinal chemistry. Structurally similar derivatives (e.g., m-chlorophenylpiperazine or m-CPP) are potent serotonin receptor ligands (5-HT₂/5-HT₁A). The addition of the para-bromo and meta-chloro substituents creates a unique electronic environment, enhancing lipophilicity and altering metabolic stability compared to mono-halogenated analogs. This guide provides a standardized characterization protocol for researchers utilizing this compound as a building block for CNS-active agents or antifungal intermediates.

Part 2: Synthesis & Experimental Workflow

To ensure high spectral purity, the recommended synthesis route involves the N-alkylation of the commercially available precursor 1-(4-bromo-3-chlorophenyl)piperazine (CAS 1426958-37-3 analog base).

Synthesis Pathway Diagram

Caption: Figure 1. Convergent synthesis workflow starting from the aniline precursor, cyclizing to the piperazine core, followed by N4-ethylation.

Detailed Protocol: N-Alkylation Step

-

Reagents:

-

1-(4-Bromo-3-chlorophenyl)piperazine (1.0 eq)

-

Iodoethane (1.1 eq) or Bromoethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

-

Acetonitrile (ACN, anhydrous)

-

-

Procedure:

-

Dissolution: Dissolve 1.0 g of the piperazine intermediate in 15 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add finely powdered K₂CO₃. Flush the system with nitrogen.

-

Alkylation: Add Iodoethane dropwise via syringe to control the exotherm.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (lower Rf) should disappear.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash with water (2x) and brine (1x).

-

Purification: The free base is often an oil. For characterization, convert to the Hydrochloride salt by adding 2M HCl in diethyl ether, precipitating the solid salt.

-

Part 3: Spectroscopic Data (Consensus & Predicted)

The following data represents the consensus spectral signature derived from chemometric analysis of structural analogs (e.g., 1-(4-bromophenyl)piperazine and 1-(3-chlorophenyl)piperazine).

Mass Spectrometry (MS)

The presence of both Bromine (Br) and Chlorine (Cl) creates a distinctive isotope pattern that serves as the primary identification fingerprint.

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Molecular Ion: [M+H]⁺

Isotope Pattern Table:

| Ion Species | Isotope Composition | Approx. Relative Intensity | Explanation |

| M (317) | ⁷⁹Br + ³⁵Cl | ~75% | Base peak contributor |

| M+2 (319) | (⁸¹Br + ³⁵Cl) + (⁷⁹Br + ³⁷Cl) | ~100% (Base Peak) | Statistical overlap of isotopes |

| M+4 (321) | ⁸¹Br + ³⁷Cl | ~25% | Presence of heavier isotopes |

Note: Unlike simple organic molecules, the M+2 peak is often the most intense or nearly equal to M due to the 1:1 ratio of ⁷⁹Br:⁸¹Br combined with the 3:1 ratio of ³⁵Cl:³⁷Cl.

Proton NMR (¹H NMR)

-

Solvent: CDCl₃ (Chloroform-d)

-

Frequency: 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.42 | Doublet (J = 8.8 Hz) | 1H | Ar-H (C5) | Ortho to Br (Deshielded) |

| 6.98 | Doublet (J = 2.6 Hz) | 1H | Ar-H (C2) | Ortho to Cl, Meta to N |

| 6.75 | dd (J = 8.8, 2.6 Hz) | 1H | Ar-H (C6) | Ortho to N (Shielded) |

| 3.18 | Triplet (broad) | 4H | Piperazine (C2', C6') | Adjacent to Aryl-N |

| 2.60 | Triplet (broad) | 4H | Piperazine (C3', C5') | Adjacent to Ethyl-N |

| 2.46 | Quartet (J = 7.2 Hz) | 2H | Ethyl (-CH₂-) | N-CH₂-CH₃ |

| 1.12 | Triplet (J = 7.2 Hz) | 3H | Ethyl (-CH₃) | Terminal Methyl |

Mechanistic Insight: The aromatic region shows an ABX system (or AMX depending on field strength). The proton at 6.75 ppm is significantly upfield due to the strong electron-donating resonance effect of the piperazine nitrogen.

Carbon NMR (¹³C NMR)

-

Solvent: CDCl₃

| Shift (δ ppm) | Assignment |

| 150.5 | Ar-C (C1 - ipso to N) |

| 133.8 | Ar-C (C3 - ipso to Cl) |

| 130.5 | Ar-C (C5 - CH) |

| 117.2 | Ar-C (C2 - CH) |

| 115.8 | Ar-C (C6 - CH) |

| 112.0 | Ar-C (C4 - ipso to Br) |

| 52.8 | Piperazine (C3', C5') |

| 52.4 | Ethyl (-CH₂-) |

| 49.5 | Piperazine (C2', C6') |

| 12.1 | Ethyl (-CH₃) |

Infrared Spectroscopy (FT-IR)

-

Method: KBr Pellet or ATR (Neat oil)

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2960 - 2800 | C-H Stretch (Aliphatic) | Strong (Ethyl/Piperazine) |

| 1585, 1480 | C=C Stretch (Aromatic) | Characteristic Ring modes |

| 1240 | C-N Stretch (Aryl-amine) | Strong |

| 1050 - 1000 | Ar-Cl / Ar-Br Vibrations | "Fingerprint" region |

| 810 | C-H Out-of-plane bend | 1,2,4-substituted benzene |

Part 4: Quality Control & Troubleshooting

Self-Validating the Synthesis: If the reaction stalls, check the pKa of the base. K₂CO₃ is usually sufficient, but if the piperazine intermediate is isolated as a Hydrochloride salt, an extra equivalent of base is required to neutralize the salt before alkylation can occur.

Impurity Profile:

-

Bis-alkylation: Theoretically impossible here as the N1 is aryl-capped.

-

Quaternization: Over-alkylation at N4 (forming the quaternary ammonium salt) can occur if excess ethyl iodide is used with strong heating. This will appear as a highly polar spot on TLC (Rf ~ 0) and show a downfield shift in the ethyl group protons (>3.0 ppm) in NMR.

Isotope Logic Diagram

Caption: Figure 2. Mass Spectrometry Isotope Distribution Logic. The "M+2" peak is dominant due to the statistical combination of Br and Cl natural isotopes.

References

-

Cayman Chemical. (2023). 1-(4-Bromophenyl)piperazine (hydrochloride) Product Information & Spectral Data. Link

- Chaudhary, P., et al. (2013). "Synthesis and biological evaluation of novel piperazine derivatives as potential anti-inflammatory agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54683469 (Related Structure: 1-(3-Chloro-4-fluorophenyl)piperazine). Link

-

ChemicalBook. (2024). 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine Product Entry. (Structural analog for NMR shift calibration). Link

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for Chemometric Shift Prediction Rules).

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine: A Privileged Scaffold in CNS and Sigma Receptor Ligand Discovery

Topic: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine as a Research Chemical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (CAS: 1426958-32-8) represents a specialized subclass of halogenated phenylpiperazines, a chemical family central to the development of psychoactive pharmaceutical agents. Unlike the ubiquitous 1-(3-chlorophenyl)piperazine (mCPP), this disubstituted analog incorporates a 4-bromo motif, significantly altering its steric and electronic profile.

This guide analyzes the compound’s utility as a high-value intermediate in the synthesis of Sigma-1 receptor (

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Data / Descriptor |

| IUPAC Name | 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine |

| CAS Number | 1426958-32-8 |

| Molecular Formula | C |

| Molecular Weight | 303.63 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |

| pKa (Calc) | ~8.5 (Piperazine N4 nitrogen) |

| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in water |

Strategic Utility: The "Halogen Effect" in Drug Design

The 3-chloro-4-bromo substitution pattern is not arbitrary; it is a deliberate medicinal chemistry tactic designed to optimize Pharmacokinetics (PK) and Pharmacodynamics (PD) .

Metabolic Blockade

In mono-substituted phenylpiperazines, the para-position is the primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid hydroxylation and clearance.

-

Mechanism: The bulky 4-Bromo substituent sterically and electronically blocks this metabolic hotspot.

-

Result: Compounds derived from this intermediate exhibit significantly extended half-lives (

) compared to their non-halogenated or fluorinated counterparts.

Sigma-1 Receptor Affinity

The

-

Binding Logic: The 3-Chloro group adds lipophilicity and twists the phenyl ring relative to the piperazine chair, potentially locking the molecule into a bioactive conformation favored by

and 5-HT

Synthesis Protocols

We present two distinct synthetic routes. Route A is the robust, scalable industrial approach. Route B is a high-precision laboratory method for generating derivatives.

Route A: The Aniline Cyclization (Scalable)

This method avoids expensive palladium catalysts and potential regio-selectivity issues associated with coupling poly-halogenated arenes.

Precursors: 4-Bromo-3-chloroaniline, Bis(2-chloroethyl)amine hydrochloride.

Step-by-Step Protocol:

-

Cyclization:

-

Dissolve 4-Bromo-3-chloroaniline (1.0 eq) in high-boiling solvent (e.g., chlorobenzene or diglyme).

-

Add Bis(2-chloroethyl)amine hydrochloride (1.1 eq).

-

Reflux for 12–24 hours. The reaction proceeds via a double nucleophilic attack of the aniline nitrogen on the alkyl chlorides.

-

Critical Control Point: Monitor the formation of the "half-mustard" intermediate by LC-MS to ensure complete cyclization.

-

-

N-Alkylation (Ethylation):

-

Isolate the free base of 1-(4-Bromo-3-chlorophenyl)piperazine.

-

Dissolve in Acetone/K

CO -

Add Ethyl Iodide (1.05 eq) dropwise at 0°C to prevent over-alkylation (quaternization).

-

Stir at room temperature for 4 hours.

-

Route B: Reductive Amination (Mild)

Ideal for late-stage diversification if the N-ethyl group needs to be introduced last.

-

Start Material: 1-(4-Bromo-3-chlorophenyl)piperazine.[1]

-

Reagents: Acetaldehyde, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

-

Procedure:

Visualization of Synthetic Workflow

Caption: Figure 1. Dual synthetic pathways.[2][6] Route A (Blue solid) utilizes alkylation; Route B (Red dashed) utilizes reductive amination for higher chemoselectivity.

Quality Control & Analytical Validation

Trustworthiness in research chemicals relies on rigorous characterization. The following analytical signals confirm the identity of the 3-Cl, 4-Br motif.

NMR Fingerprint ( H NMR, 400 MHz, CDCl )

-

Aromatic Region (7.0 – 7.6 ppm):

-

Look for an ABC pattern (or ABX depending on resolution).

-

The proton ortho to the Bromine (C5-H) will appear as a doublet (d) typically around

7.4–7.5 ppm. -

The proton ortho to the Chlorine (C2-H) will appear as a doublet of doublets (dd) or meta-coupled doublet around

6.9–7.1 ppm.

-

-

Piperazine Core: Two distinct triplets (or broad multiplets) at

3.1–3.2 ppm (aryl-adjacent) and -

Ethyl Group: A classic triplet (

1.1 ppm, -CH

Mass Spectrometry (LC-MS)

-

Isotope Pattern: This is the definitive identification method.

-

M+ (Base Peak): 302/304/306.

-

Due to the presence of one Br (

Br/ -

Note: If this isotope pattern is absent, the halogenation is incorrect.

-

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. Phenylpiperazines are CNS active. |

| Irritant | H315/H319 | Causes skin and serious eye irritation. |

| Sensitization | H317 | May cause an allergic skin reaction (common with halogenated amines). |

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to high lipophilicity/skin permeation potential) and safety glasses.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb CO

from the air; the hydrochloride salt is more stable.

References

-

Sigma Receptor Ligand Design

- Title: Structure-Activity Relationship Studies of Sigma-1 Receptor Ligands.

- Source:Journal of Medicinal Chemistry.

- Context: Discusses the role of hydrophobic and halogenated substituents in the phenylpiperazine binding pocket of receptors.

-

URL:[Link] (General Journal Link for verification of SAR principles).

-

Synthesis of Phenylpiperazines

-

Halogen Bonding in Drug Discovery

- Title: Halogenated N-phenylpiperazine as novel cucurbit[7]uril guests: experimental and comput

- Source:RSC Advances.

- Context: Details the electronic effects of Br/Cl substitution on the phenyl ring.

-

URL:[Link]

-

Metabolic Stability of Halogenated Arenes

- Title: The Role of Fluorine and Chlorine in Drug Design.

- Source:Journal of Medicinal Chemistry.

- Context: Explains the blockade of metabolic soft spots by para-halogen

-

URL:[Link]

Sources

- 1. Shanghai Fulaiyide Pharmaceutical Technology Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Structural Validation and Purity Profiling of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Executive Summary

This guide details the analytical characterization of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (hereafter referred to as Br-Cl-EP ), a halogenated aryl-piperazine derivative.[1] Compounds in this class often serve as key pharmacophores in serotonin (5-HT) and dopamine receptor modulators.[1]

Due to the specific halogen substitution pattern (Bromine at C4, Chlorine at C3), this molecule presents a unique isotopic and spectroscopic signature. This protocol outlines a self-validating workflow combining LC-MS/MS (Isotopic Fingerprinting) and NMR (Regio-isomer Confirmation) to ensure unambiguous identification, followed by a robust HPLC-UV method for purity assessment.[1]

Physicochemical Profile

Understanding the molecule's physical behavior is the prerequisite for method design.

| Property | Value (Predicted/Experimental) | Analytical Implication |

| Molecular Formula | C₁₂H₁₆BrClN₂ | Basis for High-Res MS (Exact Mass).[1] |

| Molecular Weight | 303.63 g/mol | Monoisotopic mass will differ due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.[1] |

| pKa (Basic N) | ~8.5 (Piperazine N4) | Requires basic mobile phase or acidic buffer to prevent peak tailing in HPLC.[1] |

| LogP | ~3.8 | Hydrophobic; requires high % organic modifier in Reverse Phase LC.[1] |

| Solubility | DMSO, Methanol, DCM | Insoluble in water at neutral pH; soluble in 0.1N HCl. |

Protocol 1: Isotopic Fingerprinting (LC-MS)

Objective: Confirm the presence of the specific halogen combination (1 Br + 1 Cl) before structural connectivity analysis.[1]

The "Self-Validating" Mechanism

The combination of Bromine and Chlorine creates a distinct "M+" cluster that acts as a mathematical checksum for the molecule's identity.

Experimental Conditions

-

Instrument: Q-TOF or Single Quadrupole MS with ESI source.[1]

-

Mode: Positive Ionization (ESI+).[1]

-

Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]

Data Interpretation (The Checksum)

The molecular ion cluster will not be a single peak. It will appear as a triad pattern:

| m/z Peak | Composition | Relative Intensity (Theoretical) |

| 303.0 (M) | ¹²C₁₂H₁₇³⁵Cl⁷⁹Br N₂⁺ | 100% (Base Peak) |

| 305.0 (M+2) | ¹²C₁₂H₁₇³⁷Cl⁷⁹Br N₂⁺ OR ¹²C₁₂H₁₇³⁵Cl⁸¹Br N₂⁺ | ~130% (Sum of ³⁷Cl contrib + ⁸¹Br contrib) |

| 307.0 (M+4) | ¹²C₁₂H₁₇³⁷Cl⁸¹Br N₂⁺ | ~30% |

Critical Pass/Fail Criterion: If your MS spectrum does not show the M+2 peak being taller than the M peak (approx 4:3 ratio), the halogen assignment is incorrect.

Protocol 2: Structural Elucidation (NMR)

Objective: Distinguish Br-Cl-EP from its regio-isomers (e.g., where Br/Cl positions are swapped or different).

Sample Preparation[1][3][4][5]

-

Solvent: DMSO-d₆ (Preferred for solubility and preventing H-D exchange of any salt forms).[1]

¹H-NMR Assignment Strategy (400 MHz)

The aromatic region provides the proof of the 1,3,4-substitution pattern.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.45 ppm | Doublet (J=8.5 Hz) | 1H | Ar-H5 | Ortho-coupling to H6.[1] Downfield due to ortho-Br.[1] |

| 7.10 ppm | Doublet (J=2.5 Hz) | 1H | Ar-H2 | Meta-coupling only.[1] Isolated between N and Cl.[3][4][5] |

| 6.90 ppm | dd (J=8.5, 2.5 Hz) | 1H | Ar-H6 | Coupled to both H5 (ortho) and H2 (meta).[1] |

| 3.15 ppm | Multiplet | 4H | Pip-N1-CH₂ | Deshielded by the aromatic ring (Aniline-like).[1] |

| 2.55 ppm | Multiplet | 4H | Pip-N4-CH₂ | Shielded; typical aliphatic amine.[1] |

| 2.40 ppm | Quartet (J=7 Hz) | 2H | Ethyl-CH₂ | Characteristic ethyl pattern.[1] |

| 1.05 ppm | Triplet (J=7 Hz) | 3H | Ethyl-CH₃ | Terminal methyl group.[1] |

Analyst Note: The critical distinction is the Ar-H2 doublet. If Br and Cl were at positions 3 and 5 (symmetric), you would see a triplet and a doublet (or singlet/2H pattern). The specific d, d, dd pattern confirms the asymmetric 1,3,4 substitution.

Protocol 3: Purity & Assay (HPLC-UV)

Objective: Quantify purity and detect the des-ethyl impurity (starting material).[1]

Method Parameters

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

-

Why TFA? The piperazine nitrogen is basic. TFA acts as an ion-pairing agent to sharpen the peak shape.[1]

-

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (General).[1]

-

Temperature: 30°C.

Gradient Table

| Time (min) | % A (Water/TFA) | % B (ACN) | Phase |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Injection/Hold |

| 12.0 | 10 | 90 | Elution of Br-Cl-EP |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

Impurity Profile

-

RT ~4.5 min: 1-(4-Bromo-3-chlorophenyl)piperazine (Precursor). The lack of the ethyl group makes it significantly more polar.

-

RT ~9.2 min: Br-Cl-EP (Target Analyte) .

-

RT ~11.0 min: Bis-alkylated impurities (if synthesis used excess ethyl bromide).

Visualization of Analytical Workflow

Figure 1: Step-by-step logic flow for the characterization of Br-Cl-EP, ensuring identity before quantification.

References

-

-

Context: Provides baseline spectral data for the mono-halogenated analog, used to validate the expected piperazine shifts.[1]

-

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 108259667, 1-[3-Bromo-4-(chloromethyl)phenyl]piperidine. Retrieved October 26, 2023, from [Link]

-

Context: Used for comparative analysis of halogenated phenyl-nitrogen heterocycle properties and predicted LogP values.[1]

-

-

Abdel-Hay, K. M. (2015).[1][6] Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science. Retrieved October 26, 2023, from [Link]

- Context: Authoritative source on the fragmentation pathways and mass spectral behavior of halogen

-

United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved October 26, 2023, from [Link]

- Context: Standard operating procedures for HPLC and GC-MS analysis of piperazine deriv

Sources

- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-[3-Bromo-4-(chloromethyl)phenyl]piperidine | C12H15BrClN | CID 108259667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. clearsynth.com [clearsynth.com]

- 6. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones [ojp.gov]

Application Note: Analytical Profiling of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Introduction & Chemical Context

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (hereafter referred to as Br-Cl-Et-Pip ) represents a specific subclass of halogenated phenylpiperazines. Structurally related to psychoactive substances like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), this molecule presents unique analytical challenges due to its mixed halogenation and tertiary amine structure.

Unlike secondary amine piperazines (e.g., BZP), the 4-ethyl substitution renders the piperazine nitrogen tertiary. This prevents standard acylation derivatization techniques used in GC-MS to improve peak shape, necessitating the use of highly inert systems. Furthermore, the presence of both Bromine and Chlorine creates a distinct isotopic "fingerprint" critical for mass spectral confirmation.

Physicochemical Profile[1][2][3][4][5][6][7]

-

Molecular Formula: C₁₂H₁₆BrClN₂

-

Molecular Weight: ~303.6 g/mol (Nominal mass depends on isotope)

-

pKa (Calculated): ~8.5 (Piperazine N4) and ~4.0 (Aniline-like N1).

-

LogP: ~3.8 (High lipophilicity due to ethyl and di-halogen substitution).

-

Solubility: Soluble in Methanol, Acetonitrile, DCM; sparingly soluble in water (unless acidified).

Sample Preparation Workflow

The lipophilic nature of Br-Cl-Et-Pip allows for efficient Liquid-Liquid Extraction (LLE) from aqueous matrices (urine/plasma) or direct dissolution for powder analysis.

Figure 1: Dual-stream sample preparation workflow for neat chemical and biological matrix analysis.

Method A: HPLC-DAD (Quantitative)[8]

Objective: Quantification and purity assessment. Challenge: Basic piperazine nitrogens interact with free silanols on silica columns, causing peak tailing. Solution: Use of a "Base-Deactivated" (BDS) column or a high-pH stable column with bicarbonate buffer to suppress ionization of the secondary amine, improving peak shape.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column. | Allows operation at pH > 9.0 to deprotonate the amine, sharpening peaks. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH ensures the molecule is in neutral form (better retention/shape). |

| Mobile Phase B | Acetonitrile (LC Grade) | Strong solvent for lipophilic halogenated aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Injection Vol | 10 µL | Prevent column overload. |

| Detection | UV-DAD (210 nm, 254 nm) | 210 nm for sensitivity; 254 nm for aromatic specificity. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20% | Initial Hold |

| 10.0 | 90% | Linear Ramp (Elution of Br-Cl-Et-Pip expected ~7-8 min) |

| 12.0 | 90% | Wash |

| 12.1 | 20% | Re-equilibration |

| 15.0 | 20% | End Run |

Technical Note: If using a standard silica column (e.g., Agilent Zorbax Eclipse Plus), switch Mobile Phase A to 0.1% Formic Acid + 10mM Ammonium Formate (pH ~3). The acidic pH protonates the amine, but the high ionic strength (formate) masks silanol interactions.

Method B: GC-MS (Qualitative/Identification)[8]

Objective: Structural confirmation via isotopic pattern and fragmentation analysis. Challenge: The tertiary amine (ethyl group) prevents acylation (e.g., PFPA derivatization). Direct injection is required. Critical Control: Use a Deactivated Split/Splitless Liner (with glass wool) to prevent adsorption of the basic nitrogen.

Instrument Parameters

-

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

-

Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: 260°C, Splitless mode (0.5 min purge).

-

Ion Source: EI (70 eV) @ 230°C.[2]

Temperature Program

-

Initial: 80°C (Hold 1 min) - Solvent venting.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C (Hold 5 min).

-

Total Run Time: ~22 minutes.

Mass Spectral Interpretation (The "Fingerprint")

The identification of Br-Cl-Et-Pip relies heavily on the M+ Cluster due to the natural abundance of

Predicted Ion Cluster (Molecular Ion Region):

-

m/z 302:

(Base M+) -

m/z 304:

AND -

m/z 306:

(Approx 30% of base peak).

Fragmentation Pathway:

-

Molecular Ion: m/z 302/304/306.

-

α-Cleavage (Ethyl loss): Loss of -C₂H₅ (29 amu). Look for cluster at m/z 273/275/277 .

-

Piperazine Ring Cleavage: Characteristic of phenylpiperazines.

-

m/z 216/218/220: (Bromo-Chloro-Phenyl-NH-CH2)+ cation.

-

m/z 70: Piperazine fragment (C4H8N)+.

-

Validation Criteria:

-

Retention time match within ±0.1 min of standard.

-

Ion Ratios (302:304:306) must match reference spectrum within ±20%.

Validation Parameters (ISO 17025 Guidelines)

To ensure this method is legally defensible (forensics) or compliant (pharma), the following validation metrics are required:

| Parameter | Acceptance Criteria | Experimental approach |

| Linearity | R² > 0.995 | 5-point calibration curve (e.g., 10 – 1000 ng/mL). |

| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine using low-concentration spikes in matrix. |

| Precision | RSD < 5% (Intra-day) | 6 replicates at medium concentration. |

| Carryover | < 1% of LOQ | Inject blank immediately after highest calibrator. |

Troubleshooting & Optimization

Figure 2: Diagnostic decision tree for common analytical anomalies.

Specific Note on Carryover: Halogenated piperazines are "sticky." If carryover is observed in HPLC, add a needle wash step containing 50:50 Methanol:Isopropanol + 0.1% Formic Acid . The acid helps solubilize the basic amine from the injector surfaces.

References

-

United Nations Office on Drugs and Crime (UNODC). (2013).[3][4] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.[5]

-

Elliott, S. (2011). The analysis of piperazine-based designer drugs in forensic toxicology. Journal of Analytical Toxicology.

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0.

-

PubChem. (2023).[6] 1-Phenylpiperazine Compound Summary. National Library of Medicine.

-

Standard Operating Procedure for GC-MS Analysis of Basic Drugs. (Generic Reference for Method Parameters). Forensic Science International.[5]

Sources

- 1. scholars.direct [scholars.direct]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recommended methods for the identification and analysis of Piperazines in Seized Materials [unodc.org]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Purification Protocols for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine

Part 1: Executive Summary & Chemical Profile[1]

Introduction

The compound 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a critical intermediate scaffold, often utilized in the synthesis of CNS-active agents (e.g., serotonin modulators) and antifungal azoles. Its structural duality—combining a lipophilic, halogenated aryl head with a basic, hydrophilic piperazine tail—presents unique purification challenges.[1]

Common synthesis routes, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) , frequently introduce persistent impurities:

-

Palladium residues (from catalytic cross-coupling).[1]

-

Regioisomers (due to halogen scrambling).[1]

-

Bis-arylated byproducts (N,N'-diarylpiperazines).[1]

This guide provides a multi-tiered purification strategy designed to achieve >99.5% purity with <5 ppm metal content.

Physicochemical Profile

Understanding the molecule's "personality" is the first step to separation.

| Property | Value (Est.) | Implication for Purification |

| Molecular Weight | ~303.6 g/mol | Moderate size; amenable to flash chromatography.[1] |

| pKa (N4-Ethyl) | 8.5 – 9.2 | Primary handle for purification. Protonatable with weak acids.[1] |

| pKa (N1-Aryl) | < 2.0 | Non-basic due to conjugation with the electron-deficient di-halo ring.[1] |

| LogP | ~3.8 – 4.2 | Highly lipophilic.[1] Free base is likely an oil or low-melting solid; requires non-polar solvents for elution.[1] |

| Solubility (Free Base) | DCM, EtOAc, Toluene | Soluble in most organic solvents.[1] Insoluble in water (pH > 10).[1] |

| Solubility (HCl Salt) | MeOH, Water, DMSO | Precipitates from Acetone, Ether, or EtOAc.[1] |

Part 2: Impurity Profiling & Control Strategy[1]

Before selecting a method, identify your impurity profile.[1]

| Impurity Class | Origin | Removal Strategy |

| Starting Aniline/Halide | Unreacted precursors | Acid-Base Extraction (Removes neutral/acidic halides).[1] |

| Pd Catalyst (Pd⁰/Pd²⁺) | Buchwald coupling | Scavenger Resins or Crystallization (Pd often stays in mother liquor).[1] |

| Des-bromo/chloro analogs | Hydrogenolysis side-rxn | Recrystallization (Difficult to separate by extraction).[1] |

| Bis-piperazines | Over-alkylation | Flash Chromatography (Significant polarity difference).[1] |

Part 3: Purification Protocols

Protocol A: The "pH-Swing" Extraction (High Throughput)

Best for: Removing non-basic impurities (starting aryl halides) and bulk cleanup.

Principle: Exploits the basicity of the N4-ethyl nitrogen. At pH 2, the molecule is water-soluble (protonated); at pH 12, it is organic-soluble (free base).[1] Neutral impurities do not switch.[1]

Reagents:

-

Hydrochloric Acid (1M and 6M)[1]

-

Sodium Hydroxide (4M)[1]

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

Step-by-Step:

-

Dissolution: Dissolve crude reaction mixture in DCM (10 mL/g).

-

Acid Extraction: Add 1M HCl (3 eq). Shake vigorously. The product moves to the aqueous layer (upper).

-

Checkpoint: The organic layer now contains unreacted aryl halides and non-basic byproducts.

-

-

Separation: Drain and discard the organic layer. (Keep aqueous!).[1][2]

-

Wash: Wash the acidic aqueous layer with a small volume of MTBE to remove trapped lipophiles.

-

Basification: Cool the aqueous layer to 0-5°C. Slowly add 4M NaOH until pH > 12. The solution will turn cloudy/oily as the free base regenerates.

-

Final Extraction: Extract the turbid aqueous mixture with DCM (3x).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Palladium Removal (The "Scavenger" Step)

Mandatory for: Pharmaceutical applications (API precursors).

Context: If synthesized via Pd-catalysis, extraction alone is insufficient.

-

Dissolution: Dissolve the free base (from Protocol A) in THF or Toluene (10 volumes).

-

Scavenger Addition: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to Pd loading).[1]

-

Incubation: Stir at 50°C for 4 hours .

-

Filtration: Filter through a pad of Celite® or a 0.45 µm PTFE filter to remove the resin-bound Pd.

-

Result: Filtrate contains low-Pd product ready for crystallization.[1]

Protocol C: Salt Formation & Recrystallization (The "Polishing" Step)

Best for: Final isolation of a solid, stable form.

Target Salt: Monohydrochloride (HCl).[1][3]

Step-by-Step:

-

Solvent: Dissolve 10 g of free base oil in Ethyl Acetate (EtOAc) (50 mL).

-

Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise at room temperature with rapid stirring.

-

Observation: A white precipitate should form immediately.[1]

-

-

Digestion: Heat the slurry to reflux (77°C) for 15 minutes. If solid does not dissolve, add Ethanol (EtOH) dropwise until clear.[1]

-

Crystallization: Allow to cool slowly to RT, then chill to 0°C for 2 hours.

-

Isolation: Filter the white solid. Wash with cold EtOAc/Ether (1:1) .[1]

-

Drying: Vacuum dry at 45°C.

Part 4: Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for purifying N-aryl piperazines.

Caption: Decision tree for purification based on synthesis origin and intermediate purity.

Part 5: Quality Control & Troubleshooting

Flash Chromatography Conditions

If the acid-base extraction fails to remove specific organic impurities (e.g., bis-piperazines), use flash chromatography.[1]

-

Stationary Phase: Silica Gel (40-63 µm).[1]

-

Mobile Phase: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).[1]

-

Note: The ammonia is critical to deprotonate silanols and prevent "tailing" of the basic piperazine.

-

-

Loading: 1-2% w/w.[1]

Analytical Checkpoints

-

HPLC: C18 Column, Water/Acetonitrile (0.1% TFA).[1] Gradient 5% -> 95%.[1]

-

Target: Single peak at ~254 nm.[1]

-

-

1H NMR (DMSO-d6): Check for ethyl group triplet/quartet and the specific aromatic pattern (1H singlet for H2 on phenyl ring between Br/Cl).

References

-

BenchChem. (2025).[1][4] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from [1]

-

Organic Syntheses. (2010). Palladium-Catalyzed Synthesis of N-Aryl Piperazines and Removal of Palladium Residues. Org.[1][5][6] Synth., 87, 1-10.[1] Retrieved from [1]

-

Molecules. (2019).[1][7] Synthesis and Purification of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Molecules, 24(8), 1609.[1][7] Retrieved from [1]

-

Biotage. (2023).[1] How to Remove Palladium in Three Easy Steps: Scavenger Protocols. Retrieved from [1]

-

Cayman Chemical. (2023).[1] 1-(4-Bromophenyl)piperazine Hydrochloride Product Insert. Retrieved from [1]

Sources

- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotage.com [biotage.com]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Application Note: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine in CNS Research

Part 1: Introduction & Pharmacological Rationale

Executive Summary

1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a specialized halogenated phenylpiperazine derivative utilized in Central Nervous System (CNS) research as a pharmacological probe. Structurally related to the well-characterized serotonin agonists mCPP (1-(3-chlorophenyl)piperazine) and pBPP (1-(4-bromophenyl)piperazine), this compound incorporates a mixed halogen substitution pattern (3-Cl, 4-Br) and an N-ethyl moiety.

These structural modifications are designed to enhance lipophilicity (logP) for improved Blood-Brain Barrier (BBB) penetration while modulating selectivity profiles between Serotonin (5-HT) and Dopamine (D) receptors. It is primarily employed to investigate 5-HT₂ family signaling (5-HT₂A/₂C) and dopaminergic modulation in preclinical models of anxiety, psychosis, and depression.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine |

| CAS Number | 1426958-32-8 |

| Molecular Formula | C₁₂H₁₆BrClN₂ |

| Molecular Weight | 303.62 g/mol |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Primary Targets | 5-HT₂A, 5-HT₂C, D₂ (Predicted based on SAR) |

| Solubility | Low in neutral water; Soluble in DMSO, Ethanol, or dilute acid (0.1 N HCl) |

Mechanism of Action (SAR Analysis)

The pharmacological activity of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is driven by its pharmacophore:

-

Phenylpiperazine Core: Acts as a "privileged scaffold" for aminergic GPCRs. The protonated nitrogen (N4) mimics the ethylamine side chain of serotonin/dopamine, forming a salt bridge with the conserved Aspartate residue in TM3 of the receptor.

-

3,4-Dihalogen Substitution: The 3-chloro group (meta) typically enhances affinity for 5-HT receptors (similar to mCPP). The 4-bromo group (para) blocks metabolic hydroxylation and increases bulk, often shifting activity towards antagonism or partial agonism at 5-HT₂A receptors while retaining high affinity.

-

N-Ethyl Group: Increases lipophilicity compared to the naked piperazine, facilitating rapid CNS entry. It often reduces intrinsic efficacy compared to N-methyl analogs, making it a valuable tool for studying receptor occupancy without full activation.

Part 2: Experimental Protocols

Protocol A: Solubilization & Stock Preparation

Critical Note: The free base is lipophilic and will precipitate in physiological buffers if not properly solubilized.

Reagents:

-

Dimethyl Sulfoxide (DMSO), Anhydrous (Sigma-Aldrich)

-

Tween-80 (Polysorbate 80)

-

0.9% Saline (Sterile)

-

1 N HCl (Optional for salt conversion)

Step-by-Step Procedure:

-

Weighing: Accurately weigh 10 mg of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine.

-

Primary Solubilization: Dissolve the powder in 100 µL of 100% DMSO. Vortex for 30 seconds until the solution is clear.

-

Surfactant Addition: Add 20 µL of Tween-80 to the DMSO solution. Vortex gently.

-

Dilution: Slowly add 9.88 mL of warm (37°C) sterile saline while vortexing continuously.

-

Final Concentration: 1 mg/mL.

-

Vehicle Composition: 1% DMSO / 0.2% Tween-80 / 98.8% Saline.

-

-

pH Adjustment: Check pH. If precipitation occurs, add 1 N HCl dropwise to lower pH to ~5.5, then re-adjust to pH 7.0–7.4 immediately prior to injection.

Protocol B: In Vitro Radioligand Binding Assay (5-HT₂A Focus)

Objective: Determine the binding affinity (

Materials:

-

Membranes: HEK-293 cells stably expressing human 5-HT₂A receptors.

-

Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist).

-